molecular formula C32H19NO2S2 B2599630 (1R,18S,25S,29S)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione CAS No. 1269669-42-2

(1R,18S,25S,29S)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione

Cat. No.: B2599630
CAS No.: 1269669-42-2
M. Wt: 513.63
InChI Key: FPMSTHBKYOHKKO-ROXDYWFKSA-N
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Description

The compound “(1R,18S,25S,29S)-27-phenyl-4,16-dithia-27-azaoctacyclo[166502,1703,1505,1407,12019,24025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione” is a complex organic molecule characterized by its intricate polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of individual rings and their subsequent fusion. Common synthetic routes may include:

    Cyclization Reactions: Formation of individual rings through cyclization reactions, often using catalysts and specific reaction conditions.

    Functional Group Interconversions: Introduction and modification of functional groups to facilitate ring fusion and formation of the final structure.

    Protecting Group Strategies: Use of protecting groups to prevent unwanted reactions at specific sites during the synthesis.

Industrial Production Methods

Industrial production of such complex molecules is often limited due to the intricate and multi-step nature of the synthesis. advancements in automated synthesis and flow chemistry may offer potential routes for scalable production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms, typically using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

The compound’s complex structure and functional groups make it a valuable subject for research in various fields:

    Chemistry: Study of reaction mechanisms, synthesis of novel compounds, and development of new synthetic methodologies.

    Biology: Investigation of potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Exploration of therapeutic applications, such as anticancer or antimicrobial properties.

    Industry: Potential use in materials science, including the development of advanced polymers or catalysts.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate conversion.

    Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,18S,25S,29S)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione: shares similarities with other polycyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(1R,18S,25S,29S)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19NO2S2/c34-31-25-23-19-12-6-7-13-20(19)24(26(25)32(35)33(31)18-10-2-1-3-11-18)29-27(23)30-28(37-29)21-14-16-8-4-5-9-17(16)15-22(21)36-30/h1-15,23-26H/t23-,24+,25-,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMSTHBKYOHKKO-ROXDYWFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=C4SC7=C6SC8=CC9=CC=CC=C9C=C87
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)[C@@H]3[C@H](C2=O)[C@H]4C5=CC=CC=C5[C@@H]3C6=C4SC7=C6SC8=CC9=CC=CC=C9C=C87
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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